molecular formula C6H10N2OS B13517735 (4-Propyl-1,2,3-thiadiazol-5-yl)methanol

(4-Propyl-1,2,3-thiadiazol-5-yl)methanol

Cat. No.: B13517735
M. Wt: 158.22 g/mol
InChI Key: MFERYUGAEYDEKP-UHFFFAOYSA-N
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Description

(4-Propyl-1,2,3-thiadiazol-5-yl)methanol is a chemical compound with the molecular formula C6H10N2OS. It is known for its various applications in research and industry, including its use as a precursor in organic synthesis and in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of (4-Propyl-1,2,3-thiadiazol-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-propyl-1,2,3-thiadiazole with formaldehyde in the presence of a base to yield the desired product. The reaction is usually carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

(4-Propyl-1,2,3-thiadiazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

(4-Propyl-1,2,3-thiadiazol-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and polymers.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Propyl-1,2,3-thiadiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

(4-Propyl-1,2,3-thiadiazol-5-yl)methanol can be compared with other similar compounds, such as:

    (4-Phenyl-1,2,3-thiadiazol-5-yl)methanol: This compound has a phenyl group instead of a propyl group, which can lead to different chemical and biological properties.

    (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanol: The isopropyl group in this compound can result in different reactivity and applications compared to the propyl group.

    (4-Methyl-1,2,3-thiadiazol-5-yl)methanol: The presence of a methyl group can influence the compound’s solubility and reactivity.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

(4-propylthiadiazol-5-yl)methanol

InChI

InChI=1S/C6H10N2OS/c1-2-3-5-6(4-9)10-8-7-5/h9H,2-4H2,1H3

InChI Key

MFERYUGAEYDEKP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SN=N1)CO

Origin of Product

United States

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